molecular formula C8H10F6O B6312715 3,4-Bis(trifluoromethyl)cyclohexanol, 94% CAS No. 1357627-25-8

3,4-Bis(trifluoromethyl)cyclohexanol, 94%

Cat. No. B6312715
CAS RN: 1357627-25-8
M. Wt: 236.15 g/mol
InChI Key: AJOPOPSHENXMLQ-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)cyclohexanol, 94% (3,4-BTMCH) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and industrial processes. It is a colorless liquid with a strong odor and a melting point of -30°C. 3,4-BTMCH is an important intermediate in the synthesis of many organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. In addition, it has been used in the synthesis of other fluorinated compounds, such as perfluoropolyethers and polyfluoroalkyl compounds.

Mechanism of Action

The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% is not well understood. However, it is believed to act as a nucleophile in the reaction of 3-TFM-2-CYH and bromine, resulting in the formation of 3,4-Bis(trifluoromethyl)cyclohexanol, 94%. It is also believed to act as an electron-donating group, which helps to stabilize the reaction intermediates and promote the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Bis(trifluoromethyl)cyclohexanol, 94% are not well understood. However, it is believed to have a low toxicity, with no known adverse effects reported in humans or animals. In addition, it is not known to be mutagenic, teratogenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments include its low cost, easy availability, and its ability to be used as a reagent in the synthesis of various organic compounds. Additionally, it is a colorless liquid with a strong odor, making it easy to identify and handle in the laboratory. The main limitation of using 3,4-Bis(trifluoromethyl)cyclohexanol, 94% in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The future directions for 3,4-Bis(trifluoromethyl)cyclohexanol, 94% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds and materials. Additionally, further research into its mechanism of action and its ability to act as a nucleophile could lead to the development of novel synthetic routes for the synthesis of various organic compounds. Additionally, further research into its solubility in water could lead to the development of novel methods for the synthesis of various aqueous solutions. Finally, further research into its use as a solvent in the synthesis of various polymers and nanomaterials could lead to the development of novel materials with unique properties.

Synthesis Methods

3,4-Bis(trifluoromethyl)cyclohexanol, 94% is typically synthesized via the reaction of 3-trifluoromethyl-2-cyclohexen-1-one (3-TFM-2-CYH) and bromine in aqueous solution. This reaction results in the formation of 3,4-bis(trifluoromethyl)cyclohexanol, 94% (3,4-Bis(trifluoromethyl)cyclohexanol, 94%). The reaction is typically carried out at room temperature, and the reaction time can be adjusted to increase the yield of the product.

Scientific Research Applications

3,4-Bis(trifluoromethyl)cyclohexanol, 94% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as perfluoropolyethers and polyfluoroalkyl compounds. In addition, it has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a solvent in the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

3,4-bis(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h4-6,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOPOPSHENXMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(trifluoromethyl)cyclohexanol

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